molecular formula C11H10BrNO2 B2423783 5-Bromo-7-isopropylindoline-2,3-dione CAS No. 849630-82-6

5-Bromo-7-isopropylindoline-2,3-dione

Cat. No.: B2423783
CAS No.: 849630-82-6
M. Wt: 268.11
InChI Key: WFUBYVFLEJSKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-isopropylindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

The synthesis of 5-Bromo-7-isopropylindoline-2,3-dione typically involves the bromination of indoline derivatives. One common method is the electrophilic bromination of 7-isopropylindoline-2,3-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Bromo-7-isopropylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced indoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted indoline and oxindole derivatives, which can have significant biological activities.

Scientific Research Applications

5-Bromo-7-isopropylindoline-2,3-dione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: The compound is used as a building block for the synthesis of more complex indoline derivatives

    Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and infectious diseases. Its derivatives have shown promise in preclinical studies as potential drug candidates with anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and versatility make it a valuable component in the synthesis of specialty chemicals and advanced materials.

Comparison with Similar Compounds

5-Bromo-7-isopropylindoline-2,3-dione can be compared with other similar compounds, such as:

    5-Bromo-7-methylindoline-2,3-dione: This compound has a methyl group instead of an isopropyl group, which can affect its chemical properties and biological activities.

    5-Bromo-7-ethylindoline-2,3-dione: The presence of an ethyl group in this compound provides a different steric and electronic environment compared to the isopropyl group in this compound.

    5-Bromo-7-phenylindoline-2,3-dione: The phenyl group in this compound introduces aromaticity, which can significantly influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications and the development of derivatives with tailored activities for various applications.

Properties

IUPAC Name

5-bromo-7-propan-2-yl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-5(2)7-3-6(12)4-8-9(7)13-11(15)10(8)14/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBYVFLEJSKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC2=C1NC(=O)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849630-82-6
Record name 5-bromo-7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-isopropylindoline-2,3-dione (23.8 g, 0.12 mol) was added to a stirred solution of glacial acetic acid (700 ml). To this solution was added, via additional funnel bromine (7.8 ml, 0.15 mol) in glacial acetic acid (300 ml) during 30 min. After the addition, the combined mixture was stirred at 75° C. for 3 hr, cooled, and extracted with EtOAc. The organic extracts were washed with brine, dried over MgSO4, and evaporated in vacuo; air dried to give (31.8 g, 94%) of crude product. 1H NMR (300 MHz, CDCl3) δ 8.04 (b, NH), 7.59 (dd 2H), 2.84 (m, 1H), 1.31 (d, 6H); ESI (+) MS m/e=269 (MH+), ESI (−) MS m/e=267 (MH−).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.